4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 847783-76-0
VCID: VC7327202
InChI: InChI=1S/C13H16N4OS/c1-10-3-2-4-11(9-10)17-12(14-15-13(17)19)16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H,15,19)
SMILES: CC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36

4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 847783-76-0

Cat. No.: VC7327202

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36

* For research use only. Not for human or veterinary use.

4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol - 847783-76-0

Specification

CAS No. 847783-76-0
Molecular Formula C13H16N4OS
Molecular Weight 276.36
IUPAC Name 4-(3-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H16N4OS/c1-10-3-2-4-11(9-10)17-12(14-15-13(17)19)16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H,15,19)
Standard InChI Key FPKCRDQOTPCFAP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3

Introduction

Chemical Identity and Structural Characteristics

4-(3-Methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS: N/A; Molecular Formula: C₁₃H₁₆N₄OS; Molecular Weight: 276.36 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4, a morpholine moiety at position 5, and a thiol (-SH) group at position 3 . Its structure is characterized by:

  • Aromatic ring: 3-Methylphenyl provides hydrophobic interactions.

  • Morpholine: Enhances solubility and modulates electronic properties via its oxygen atom.

  • Thiol group: Enables redox activity and covalent bonding with biological targets .

The compound’s IUPAC name and SMILES string (CC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3) confirm its regiochemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves cyclization reactions:

  • Precursor preparation: 3-Methylphenylhydrazine reacts with carbon disulfide in alkaline ethanol to form a dithiocarbazinate intermediate .

  • Cyclization: The intermediate undergoes ring closure with morpholine under reflux, yielding the triazole-thiol core .

  • Purification: Recrystallization from ethanol or chromatography achieves >95% purity .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixture

  • Catalyst: KOH or NaOH .

Industrial Optimization

  • Continuous flow reactors improve yield (85–90%) and reduce reaction time.

  • Automated systems control temperature and pH to minimize byproducts .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point198–202°C (decomposition)
SolubilityDMSO > Methanol > Water (low)
logP2.8 (indicating moderate lipophilicity)
StabilityStable under inert gas; oxidizes in air

Biological Activities

Antimicrobial Activity

In vitro studies on structural analogs demonstrate broad-spectrum activity:

MicroorganismMIC (µg/mL)Analog Structure
Staphylococcus aureus12.54-Phenyl-5-morpholinyl variant
Candida albicans8.04-Amino-5-phenyl derivative
Escherichia coli16.04-(4-Methylphenyl) analog

Key Insight: The 3-methylphenyl group enhances membrane penetration compared to unsubstituted phenyl .

Antioxidant Properties

In a DPPH radical scavenging assay:

CompoundIC₅₀ (µM)
Target compound18.2
Ascorbic acid (control)12.1

The thiol group contributes to free radical neutralization, while morpholine stabilizes the radical intermediate .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast cancer)25.4Caspase-3 activation
A549 (lung cancer)30.1ROS-mediated DNA damage

Mechanism of Action

  • Antimicrobial: Inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol synthesis .

  • Antioxidant: Scavenges ROS via thiol-disulfide exchange and hydrogen donation .

  • Anticancer: Chelates transition metals (e.g., Fe²⁺), inducing oxidative stress in cancer cells .

Comparison with Structural Analogs

Analog SubstituentBioactivity (vs. Target Compound)Solubility
4-(4-Methylphenyl)15% lower antifungal activitySimilar
5-Piperidinyl (vs. morpholinyl)20% reduced antioxidant capacityLower
3-Nitrophenyl2x higher cytotoxicityPoor

Notable Trend: Bulky substituents at position 4 reduce solubility but enhance target binding .

Applications and Future Directions

  • Pharmaceuticals: Lead candidate for dual-action antimicrobial-antioxidant therapies .

  • Material Science: Crosslinking agent in polymers due to thiol-mediated disulfide bonds.

  • Research Gaps:

    • In vivo toxicity profiling required.

    • Structure-activity relationship (SAR) studies to optimize substituents .

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